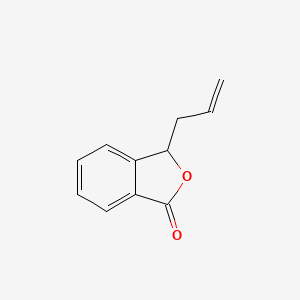

1(3H)-Isobenzofuranone, 3-(2-propenyl)-

Description

Significance of Phthalide (B148349) Derivatives in Scientific Inquiry

Phthalide derivatives are a class of compounds that have demonstrated a wide array of biological activities, making them a significant focus of scientific investigation. nih.govresearchgate.netimjst.orgnih.gov These activities include antifungal, antibacterial, antioxidant, anti-inflammatory, and even antitumor properties. nih.govimjst.org The versatility of the phthalide scaffold allows for the synthesis of a diverse library of derivatives, each with potentially unique biological profiles. nih.govresearchgate.netimjst.org This has made them attractive targets for medicinal chemists and pharmacologists in the quest for new therapeutic agents. For instance, some phthalide derivatives have been investigated for their potential as antidepressant agents and for their effects on the central nervous system. nih.gov The exploration of this chemical space continues to yield compounds with interesting and potentially valuable biological effects.

Historical Context of Research on Isobenzofuranone Scaffolds

The isobenzofuran-1(3H)-one scaffold, the fundamental structure of phthalides, has been a subject of chemical research for over a century. nist.gov Initially, research focused on the isolation of naturally occurring phthalides from various plant species and the elucidation of their structures. Over time, the focus shifted towards the development of synthetic methodologies to access these and other novel derivatives. nih.gov Early synthetic methods often involved the oxidation of o-xylene (B151617) derivatives or the reduction of phthalic anhydride. More contemporary approaches have introduced more sophisticated and efficient methods, such as metal-catalyzed reactions, to construct the isobenzofuranone core and introduce a variety of substituents. nih.gov These advancements have been crucial in enabling the systematic exploration of the structure-activity relationships of this class of compounds.

Current Research Landscape and Unexplored Avenues for 1(3H)-Isobenzofuranone, 3-(2-propenyl)-

The current research landscape for 1(3H)-Isobenzofuranone, 3-(2-propenyl)- is primarily focused on its synthesis, with its biological potential remaining largely uncharted territory. Several synthetic strategies have been developed that are applicable to the creation of this specific molecule.

One promising approach involves the palladium-catalyzed decarboxylative allylic alkylation of phthalides. This method utilizes a palladium catalyst to couple an allyl group to the phthalide core, offering a versatile route to 3-allyl substituted derivatives. Another established method is the tin powder mediated cascade condensation reaction between 2-formylbenzoic acid and allyl bromide. This reaction provides a direct and efficient way to introduce the allyl group onto the phthalide skeleton.

While these synthetic methods are established, there is a notable lack of published research detailing the specific biological activities of 1(3H)-Isobenzofuranone, 3-(2-propenyl)-. The broader family of phthalide derivatives has shown a wide range of biological effects, including antiproliferative, and antimicrobial activities. nih.govimjst.org This suggests that 1(3H)-Isobenzofuranone, 3-(2-propenyl)- could possess similar properties, representing a significant and unexplored avenue for future research.

Further investigations are warranted to fully characterize this compound and to screen it for a variety of biological activities. The presence of the allyl group offers a handle for further chemical modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Such studies could uncover derivatives with enhanced potency or selectivity for specific biological targets, paving the way for the development of new research tools or therapeutic leads.

Compound Information

| Compound Name | Synonyms |

| 1(3H)-Isobenzofuranone, 3-(2-propenyl)- | 3-Allylphthalide, 3-(Prop-2-en-1-yl)isobenzofuran-1(3H)-one |

| Phthalide | 1(3H)-Isobenzofuranone, Isobenzofuran-1(3H)-one |

| 2-Formylbenzoic acid | o-Formylbenzoic acid |

| Allyl bromide | 3-Bromoprop-1-ene |

| Phthalic anhydride | Isobenzofuran-1,3-dione |

| o-Xylene | 1,2-Dimethylbenzene |

Physicochemical Properties of 1(3H)-Isobenzofuranone

| Property | Value |

| Molecular Formula | C11H10O2 |

| Molecular Weight | 174.19 g/mol |

| CAS Number | 17369-59-4 |

| Appearance | Likely a solid or oil at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Spectroscopic Data of a Related Compound: 3-Propylideneisobenzofuran-1(3H)-one

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h2-4,6-7,10H,1,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOHJJXEKVGSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C2=CC=CC=C2C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472092 | |

| Record name | 1(3H)-Isobenzofuranone, 3-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148761-98-2 | |

| Record name | 1(3H)-Isobenzofuranone, 3-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Synthesis and Derivatization of 1 3h Isobenzofuranone, 3 2 Propenyl

Established Synthetic Pathways for Isobenzofuranone Derivatives

The construction of the isobenzofuranone (or phthalide) ring system has been approached through various synthetic strategies. These can be broadly classified into convergent and divergent approaches, each offering distinct advantages in accessing molecular diversity.

Convergent Synthesis Approaches

Convergent synthesis involves the independent synthesis of two or more fragments of a target molecule, which are then combined in the final stages of the synthesis. While many traditional routes to isobenzofuranones are non-convergent, modern strategies have been developed to improve efficiency. researchgate.net

A notable convergent route utilizes a metal-halogen exchange (MHE) strategy. researchgate.net In this approach, an easily accessible 2-iodobenzoate (B1229623) derivative undergoes an MHE reaction, followed by trapping the resulting organometallic intermediate with an electrophile, such as an aldehyde or ketone. Subsequent intramolecular lactonization yields the 3-substituted isobenzofuranone. The use of bimetallic organomagnesium reagents has been highlighted as particularly effective in promoting the MHE with high chemoselectivity. researchgate.net This method allows for the late-stage introduction of the C-3 substituent, which is a hallmark of convergent design.

Table 1: Example of a Convergent Synthesis Step

| Reactant 1 | Reactant 2 | Reagent | Key Step | Product Type | Ref |

|---|

Divergent Synthesis Methodologies

Divergent synthesis enables the creation of a library of structurally related compounds from a common intermediate. This approach is highly valuable for medicinal chemistry and structure-activity relationship studies.

One powerful divergent strategy involves the reaction of 2-alkenyl benzoic acids with meta-chloroperoxybenzoic acid (mCPBA) in the presence of catalytic aryl iodine. This organocatalytic oxidative cascade reaction can be directed to selectively produce either isobenzofuranones or isocoumarins, depending on the reaction conditions and substrate structure. researchgate.net Another metal-free divergent approach utilizes the reaction of o-alkenyl benzoic acids with diphenyl disulfides or diselenides to afford chalcogenated isobenzofuranones or isochroman-1-ones through regioselective intramolecular oxychalcogenation. imjst.org These methods demonstrate how a single starting material can be a precursor to multiple heterocyclic scaffolds.

Novel Methodologies in the Synthesis of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- and Related Compounds

Recent advances in synthetic chemistry have provided new tools for the construction of isobenzofuranones, including the specific target 1(3H)-Isobenzofuranone, 3-(2-propenyl)-. These methods often offer improved efficiency, selectivity, and milder reaction conditions.

Organocatalytic Transformations

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in synthesis. For isobenzofuranone synthesis, a notable example is the DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)-catalyzed condensation of phthalaldehydic acids with 1,3-diketones, which provides a general method for accessing 3-substituted phthalides. researchgate.net Furthermore, aryl iodine-catalyzed oxidative cyclization of 2-alkenyl benzoic acids represents another key organocatalytic transformation in this field. researchgate.net

Metal-Catalyzed Coupling Reactions (e.g., Rh(III)-catalyzed oxidative coupling)

Transition metal catalysis has revolutionized the synthesis of complex molecules. A highly efficient method for constructing the 3-allylisobenzofuranone skeleton involves a tin powder-mediated cascade condensation reaction. This process combines 2-formylbenzoic acids with allyl bromides, where tin promotes an allylation and subsequent cyclization to form the desired product under mild conditions. researchgate.netglobethesis.com This method is particularly relevant as it directly installs the 2-propenyl (allyl) group at the C-3 position. researchgate.netglobethesis.com

Rhodium(III)-catalyzed oxidative coupling reactions have also been developed for the synthesis of related heterocyclic systems like isocoumarins. mdpi.com These reactions typically involve the C-H activation of benzoic acids followed by coupling with unsaturated partners such as olefins or alkynes. mdpi.comrsc.org While direct Rh(III)-catalyzed synthesis of 3-allylisobenzofuranone is less common, the principles of C-H activation and coupling are central to modern synthetic design. Other metal-catalyzed approaches include silver-catalyzed reactions of 2-iodobenzoic acids with terminal alkynes to form (Z)-3-benzylideneisobenzofuran-1(3H)-ones. nih.gov

Table 2: Selected Metal-Catalyzed Syntheses of Isobenzofuranone Derivatives

| Catalyst/Promoter | Reactants | Product | Key Features | Ref |

|---|---|---|---|---|

| Tin (Sn) powder | 2-Formylbenzoic acid, Allyl bromide | 1(3H)-Isobenzofuranone, 3-(2-propenyl)- | Mild conditions, Direct allylation | researchgate.netglobethesis.com |

| Rhodium(III) complexes | Benzoic acid, Vinyl acetate (B1210297) | 3-Substituted Isocoumarin | C-H activation, High selectivity | mdpi.com |

Green Chemistry Principles and Environmentally Benign Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. globethesis.comresearchgate.net These principles are increasingly being applied to the synthesis of isobenzofuranones.

Key green chemistry principles relevant to these syntheses include:

Catalysis: The use of catalytic reagents (like organocatalysts or transition metals) is superior to stoichiometric reagents because they are used in small amounts and can be recycled, minimizing waste. nih.gov The tin-powder promoted and Rh(III)-catalyzed reactions are prime examples. researchgate.netmdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Cascade reactions, which form multiple bonds in a single operation, often exhibit high atom economy.

Safer Solvents and Auxiliaries: Efforts are made to reduce the use of hazardous solvents. globethesis.com Some modern syntheses are performed under solvent-free conditions or in environmentally benign solvents like water.

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they generate additional waste. nih.gov One-pot syntheses that proceed directly from simple starting materials to complex products are advantageous in this regard.

The tin powder-promoted synthesis of 3-allylisobenzofuranone is an example of a greener approach, as it avoids the use of pre-formed, toxic organotin reagents by generating the active allyl-tin species in situ. globethesis.com

Structural Modifications and Analog Design Strategies for the 1(3H)-Isobenzofuranone Skeleton

The 1(3H)-isobenzofuranone, or phthalide (B148349), skeleton is a privileged scaffold found in numerous natural products and biologically active compounds. researchgate.net Consequently, the development of synthetic strategies to create structural analogs is a significant area of research in medicinal and organic chemistry. researchgate.netresearchgate.net Modifications to the core structure, particularly at the 3-position, on the aromatic ring, and in the stereochemical configuration, are key strategies for developing novel derivatives with tailored properties. These modifications are pursued to explore structure-activity relationships and to optimize the characteristics of the lead compound.

General approaches to analog design often involve the reaction of precursors like o-phthaldehyde or 2-formylbenzoic acids with various organometallic reagents or nucleophiles to introduce diversity at the 3-position. researchgate.netresearchgate.net The inherent reactivity of the phthalide system allows for a range of chemical transformations, making it a versatile template for creating libraries of related compounds.

Strategies for Alkyl Chain Variation

Varying the alkyl substituent at the 3-position of the 1(3H)-isobenzofuranone ring is a primary strategy for analog design. In the case of 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, the 2-propenyl (allyl) group can be replaced with a wide variety of other alkyl or alkenyl chains. This is typically achieved by modifying the synthetic route to incorporate different substituents.

One common synthetic pathway involves the reaction of a suitable precursor, such as 2-formylbenzoic acid, with an organometallic reagent. For instance, a tin-powder-mediated cascade condensation reaction can be employed to react 2-formylbenzoic acids with various allyl bromides, providing a direct method to introduce different allylic groups onto the phthalide skeleton. researchgate.netglobethesis.com This method is advantageous due to its operational simplicity and tolerance for a range of functional groups. researchgate.net

Strategies for varying the alkyl chain include:

Use of different organometallic reagents: By substituting the allyl-based Grignard or organotin reagent with other alkyl, alkenyl, or alkynyl metallic reagents, a diverse array of side chains can be installed at the 3-position.

Modification of the starting materials: Employing different α-bromoketones or substituted allyl bromides in condensation reactions allows for the direct incorporation of varied and more complex side chains. researchgate.net

Catalytic methods: The development of catalytic methods provides an efficient and selective means to construct phthalide derivatives. researchgate.net

Below is a table illustrating potential variations of the side chain at the C-3 position, based on established synthetic principles.

| Original Substituent | Potential Modified Substituent | Synthetic Precursor Example | Relevant Synthetic Strategy |

| 2-Propenyl (Allyl) | Methyl | Methylmagnesium bromide | Grignard reaction with 2-formylbenzoic acid |

| 2-Propenyl (Allyl) | Propargyl | Propargyl bromide | Nucleophilic addition/cyclization |

| 2-Propenyl (Allyl) | Butyl | Butylmagnesium bromide | Grignard reaction with 2-formylbenzoic acid |

| 2-Propenyl (Allyl) | Benzyl | Benzyl bromide | Barbier-type reaction |

| 2-Propenyl (Allyl) | 2-Methylpropylidene | Isovaleraldehyde | Knoevenagel-type condensation |

This table presents hypothetical examples based on standard organic synthesis methodologies.

Aromatic Ring Substitutions

Introducing substituents onto the aromatic (benzene) portion of the 1(3H)-isobenzofuranone skeleton is another critical strategy for analog design. These substitutions can significantly alter the electronic properties, solubility, and intermolecular interactions of the molecule. The position and nature of the substituent (electron-donating or electron-withdrawing) can be fine-tuned to achieve desired characteristics.

The most direct method for achieving aromatic ring substitution is to begin the synthesis with an already substituted precursor. For example, substituted 2-formylbenzoic acids or substituted o-alkylbenzoic acids can be used in cyclization reactions to generate the corresponding substituted phthalides. researchgate.netnih.gov This approach allows for precise control over the location and type of substituent on the aromatic ring.

Common substitution patterns and the functional groups that can be introduced are summarized below.

| Substituent Type | Example Functional Groups | Potential Starting Material |

| Electron-Donating | Methoxy (-OCH3), Methyl (-CH3) | 4-Methoxy-2-formylbenzoic acid |

| Electron-Withdrawing | Nitro (-NO2), Chloro (-Cl), Bromo (-Br) | 4-Nitro-2-formylbenzoic acid |

| Halogens | Fluoro (-F), Chloro (-Cl), Bromo (-Br) | 5-Bromo-2-formylbenzoic acid |

These substitutions are governed by the principles of electrophilic aromatic substitution on the benzene (B151609) ring of the starting materials. The choice of substituted precursor dictates the final structure of the phthalide analog.

Stereoselective Synthesis of Enantiomers (e.g., Resolution methods)

The carbon atom at the 3-position of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- is a stereocenter, meaning the molecule exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation or selective synthesis is of paramount importance. The synthesis of a single enantiomer can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture. researchgate.netwikipedia.org

Asymmetric Synthesis: This approach aims to create a single enantiomer directly. Methods include the use of chiral auxiliaries or chiral reagents during the synthesis. researchgate.net For instance, condensing o-phthaldehyde with a chiral amine like (-)-8-benzylaminomenthol can form a chiral intermediate. Subsequent reaction with an organometallic reagent proceeds with high diastereoselectivity, and after hydrolysis and oxidation, yields the enantiopure phthalide. researchgate.net

Chiral Resolution of Racemates: When a synthesis produces a racemic (1:1) mixture of both enantiomers, they must be separated in a process called chiral resolution. libretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or simple crystallization. libretexts.org The most common method involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated. wikipedia.orglibretexts.org

The process for resolution via diastereomeric salt formation typically involves these steps:

Reaction with a Chiral Resolving Agent: The racemic mixture, which is acidic in nature due to the lactone, is reacted with an enantiomerically pure chiral base (a resolving agent). libretexts.org This acid-base reaction forms a pair of diastereomeric salts.

Separation of Diastereomers: The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. wikipedia.orgonyxipca.com

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid to break the salt linkage, regenerating the pure enantiomer of the phthalide and the resolving agent. libretexts.org

Another established method is chiral column chromatography , where the racemic mixture is passed through a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. nih.gov

The selection of an appropriate chiral resolving agent is crucial and often requires screening a variety of candidates. onyxipca.com

| Method | Description | Common Reagents/Techniques |

| Classical Chemical Resolution | Conversion of the racemic mixture into separable diastereomeric salts using a chiral resolving agent. wikipedia.org | Chiral amines (e.g., brucine, strychnine, (R)-1-phenylethanamine), Chiral acids (e.g., (+)-tartaric acid, (-)-mandelic acid). libretexts.orgonyxipca.com |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral starting materials, reagents, or catalysts. researchgate.net | Chiral auxiliaries (e.g., (-)-8-benzylaminomenthol), chiral catalysts. researchgate.net |

| Chiral Chromatography | Separation of enantiomers based on their differential interaction with a chiral stationary phase (CSP). nih.gov | Columns packed with chiral selectors like macrocyclic antibiotics (e.g., Vancomycin-based phases). nih.gov |

Natural Occurrence and Biosynthetic Elucidation of 1 3h Isobenzofuranone, 3 2 Propenyl

Identification in Natural Sources (e.g., Apium graveolens, celery)

Phthalides are key aromatic compounds found in several plant families, most notably the Apiaceae family, which includes celery, lovage, and angelica. mdpi.comsysrevpharm.org These compounds are major contributors to the characteristic flavor and aroma of celery. mdpi.com While 3-n-butylphthalide and sedanenolide are among the most studied phthalides in celery, the presence of various other derivatives, including potentially 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, has been noted in the essential oils of the plant. mdpi.commdpi.com

Apium graveolens L., commonly known as celery, is a biennial plant belonging to the Apiaceae family. sysrevpharm.orgwikipedia.org Originating from the Mediterranean regions and the Middle East, it traditionally grew in wild, marshy areas. sysrevpharm.orgwikipedia.org Today, celery is cultivated worldwide for its edible stalks, leaves, and seeds. sysrevpharm.org The plant is recognized for its strong, distinct aroma, which is largely attributed to the presence of volatile compounds, including a significant concentration of phthalides. mdpi.com Different cultivars and growing conditions have been shown to influence the specific composition of these volatile compounds. mdpi.com

Table 1: Botanical Classification of Celery (Apium graveolens)

| Taxon | Classification |

| Kingdom | Plantae |

| Clade | Tracheophytes |

| Clade | Angiosperms |

| Clade | Eudicots |

| Order | Apiales |

| Family | Apiaceae |

| Genus | Apium |

| Species | A. graveolens |

This table provides the scientific classification for Apium graveolens.

The extraction and isolation of phthalides from plant sources like celery are crucial for their identification and characterization. Common techniques focus on separating these volatile and semi-volatile compounds from the complex plant matrix.

Hydrodistillation: This is a traditional and widely used method for extracting essential oils from plant material, including celery seeds, leaves, and stalks. The process involves boiling the plant material in water and collecting the volatile compounds that co-distill with the steam. The resulting essential oil is rich in phthalides. researchgate.net

Solvent Extraction: Organic solvents such as hexane (B92381) or ethanol (B145695) can be used to create a crude extract from the plant material. This method is effective for isolating a broad range of phytochemicals. researchgate.net

Chromatography: Following initial extraction, various chromatographic techniques are employed for the purification and isolation of specific compounds. Column chromatography using silica (B1680970) gel is a common method for separating different phthalide (B148349) derivatives from the crude extract. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile compounds like phthalides, GC-MS is the standard analytical technique. It separates the individual components of the essential oil or extract, which are then identified based on their unique mass spectra and retention times. researchgate.net

Table 2: Common Techniques for Phthalide Analysis

| Technique | Purpose | Reference |

| Hydrodistillation | Extraction of essential oils from plant tissue. | researchgate.net |

| Solvent Extraction | Creation of a crude plant extract for analysis. | researchgate.net |

| Column Chromatography | Separation and purification of individual compounds from an extract. | researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile compounds. | researchgate.net |

This interactive table summarizes the primary methods used in the extraction and analysis of phthalides from botanical sources.

Proposed Biosynthetic Routes to Phthalide Derivatives

The biosynthesis of phthalides is a complex process that is not yet fully elucidated. However, studies on related compounds in the Apiaceae family and other organisms suggest a general pathway involving primary and specialized metabolic routes. frontiersin.org

The fundamental structure of phthalides is believed to be derived from the polyketide pathway. frontiersin.org This pathway involves the sequential condensation of acetate (B1210297) units (derived from acetyl-CoA) to form a polyketide chain, which then undergoes cyclization and subsequent modifications to form the characteristic isobenzofuranone ring system. Feeding experiments in related species have helped identify the biogenetic origins of alkylphthalides, confirming their polyketide precursors. frontiersin.org The specific precursors and intermediates for 1(3H)-Isobenzofuranone, 3-(2-propenyl)- have not been explicitly identified, but they are presumed to follow this general route, with the allyl side chain being incorporated through a specific enzymatic step.

While the complete enzymatic cascade for phthalide biosynthesis remains under investigation, several key enzyme families are thought to be involved. frontiersin.org Research into the biosynthesis of phthalides in Angelica sinensis, another member of the Apiaceae family, has identified potential enzymes that regulate the accumulation and transformation of these compounds. These include oxidases, isomerases, and hydroxylases, which could be responsible for modifying the core phthalide structure and creating the diversity of derivatives found in nature. frontiersin.org It is speculated that enzymes such as polyphenol oxidases and others involved in hydroxylation and isomerization play a role in the final steps of phthalide synthesis. frontiersin.org The specific enzyme responsible for attaching the 2-propenyl (allyl) group to the phthalide backbone has not yet been characterized.

The genetic foundation for the biosynthesis of phthalides is an active area of research. Transcriptome analysis in celery and related species has begun to identify candidate genes involved in the metabolism of these and other secondary metabolites. frontiersin.org Studies combining metabolite profiling with transcriptome analysis have successfully identified genes encoding for enzymes potentially involved in the phthalide biosynthetic pathway in Angelica sinensis. frontiersin.org These analyses point to a complex regulatory network. However, the specific genes that code for the enzymes directly involved in the synthesis of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- have not been isolated or functionally characterized. Further research is needed to understand the genetic regulation of the polyketide pathway and the subsequent tailoring steps that lead to this specific phthalide derivative.

Preclinical Pharmacological and Mechanistic Investigations of 1 3h Isobenzofuranone, 3 2 Propenyl

Cellular and Molecular Target Identification and Interaction Analysis

Understanding how a compound interacts with biological molecules is fundamental to elucidating its mechanism of action. Research on 1(3H)-Isobenzofuranone, 3-(2-propenyl)- and its analogues has focused on identifying specific protein targets and analyzing the nature of these interactions.

Currently, specific receptor binding studies for 1(3H)-Isobenzofuranone, 3-(2-propenyl)- are not extensively detailed in publicly available literature. Research has more broadly focused on enzyme inhibition and interactions with other protein targets. However, the structurally related compound, L-3-n-Butylphthalide, has been investigated for its neuroprotective effects, which often involve interactions with various receptor systems. For instance, studies on butylphthalide (B1668128) suggest it modulates pathways associated with neuroinflammation and cell survival, implying potential interactions with receptors involved in these processes, though direct, high-affinity binding to a specific receptor subtype has yet to be fully characterized. The exploration of protein-protein interaction (PPI) stabilizers, such as the natural product fusicoccin-A which stabilizes the interaction between 14-3-3 proteins and their client proteins, opens an avenue for investigating whether isobenzofuranone derivatives might act through similar allosteric mechanisms rather than direct receptor binding. tue.nl

The isobenzofuranone scaffold is a recognized pharmacophore for enzyme inhibition. Various derivatives have been profiled for their effects on a range of enzymes.

α-Glucosidase: This enzyme is a key target in managing type 2 diabetes. While direct studies on 3-(2-propenyl)-1(3H)-isobenzofuranone are limited, other benzofuran (B130515) derivatives have demonstrated potent α-glucosidase inhibitory activity. nih.gov For example, a series of hydroxylated 2-phenylbenzofurans were found to be significantly more active than the standard drug, acarbose. nih.gov This suggests the benzofuranone core is a promising scaffold for developing new α-glucosidase inhibitors. nih.govnih.govscience.gov The mechanism often involves competitive inhibition at the enzyme's active site. youtube.com

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme involved in inflammation and pain. mdpi.com Some isobenzofuranone-based compounds have been investigated as potential COX-2 inhibitors. nih.gov For instance, (Z)-3-substituted-isobenzofuran-1(3H)-ones have been noted for their antiplatelet activities, which are primarily achieved through the inhibition of the COX-1 enzyme, leading to a reduction in thromboxane (B8750289) A2 formation. nih.gov The potential for selective COX-2 inhibition remains an area of interest for this class of compounds to develop anti-inflammatory agents with potentially fewer gastrointestinal side effects. nih.govaalto.fimdpi.com

Topoisomerase II: DNA topoisomerase II is a crucial enzyme for DNA replication and a target for anticancer drugs. frontiersin.orgnih.gov Catalytic inhibitors of topoisomerase II, which block the enzyme's function without causing the DNA damage associated with topoisomerase poisons, are sought after as safer therapeutic options. frontiersin.orgnih.gov Studies on altholactone (B132534), a structurally related lactone, and its derivatives have shown they can inhibit topoisomerase IIα and induce apoptosis in cancer cells. nih.gov These findings indicate that the lactone ring structure, central to isobenzofuranones, is a viable starting point for designing topoisomerase II inhibitors.

Table 1: Enzyme Inhibition Profile of Isobenzofuranone Derivatives

| Enzyme Target | Compound Class | Key Findings | Reference |

|---|---|---|---|

| α-Glucosidase | 2-Phenylbenzofurans | Showed potent mixed-type inhibition, significantly more active than acarbose. | nih.gov |

| COX-1 | (Z)-3-Substituted-isobenzofuran-1(3H)-ones | Inhibited platelet aggregation via COX-1 inhibition. | nih.gov |

| Topoisomerase IIα | Altholactone derivatives | Inhibited enzyme activity, leading to DNA double-strand breaks and apoptosis. | nih.gov |

| Tyrosinase | Isobenzofuran-1(3H)-ones | Inhibited tyrosinase activity in a concentration-dependent manner. | nih.gov |

Computational docking and molecular dynamics simulations are essential tools for visualizing how ligands interact with their protein targets at an atomic level. nih.govyoutube.comyoutube.com For isobenzofuranone derivatives, these studies have provided insights into their binding modes.

Interaction with Tyrosinase: Docking studies of isobenzofuranone inhibitors with tyrosinase revealed that the ligands interact with the copper atoms in the enzyme's active site, a binding behavior similar to that of the known inhibitor, kojic acid. nih.gov

Interaction with Antioxidant Targets: In silico analysis of antioxidant (Z)-3-benzylideneisobenzofuran-1(3H)-ones showed high binding affinity to the target protein (PDB ID: 3MNG). nih.gov The docking scores for the most active compounds were higher than that of the standard, ascorbic acid, indicating strong hydrophobic interactions that contribute to their stability and activity. nih.gov

Interaction with Topoisomerase II: Computational docking of altholactone derivatives into the ATPase domain of Topoisomerase IIα showed binding affinities comparable to the known Topoisomerase II poison, salvicine. nih.gov The analysis indicated that the aromatic moiety of the compounds embeds within a hydrophobic pocket of the enzyme. nih.gov

These studies highlight that isobenzofuranones can engage in various non-covalent interactions, including hydrophobic interactions and coordination with metal ions, to bind to enzyme active sites or allosteric sites. nih.govnih.govresearchgate.net

Modulation of Signal Transduction Pathways in Preclinical Models

Beyond direct target binding, understanding a compound's effect on cellular signaling networks is crucial. Research on isobenzofuranone analogues has demonstrated their ability to modulate pathways central to inflammation and cell death.

Inflammatory pathways are critical in many diseases, and their modulation is a key therapeutic strategy.

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. The analogue dl-3-n-Butylphthalide (NBP) has been shown to exert neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.gov This inhibition was linked to the upregulation of miR-21, which subsequently suppresses the pathway, leading to reduced inflammation and neuronal apoptosis in ischemic stroke models. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38) control a wide array of cellular processes like proliferation, differentiation, and apoptosis. nih.gov Dysregulation of MAPK signaling is common in various diseases. Studies on butylphthalide in an Alzheimer's disease rat model showed that it could inhibit the expression of MAPK mRNA and protein. nih.gov This inhibition was associated with a protective, anti-apoptotic effect on brain tissue. nih.gov The ability of a single compound to trigger specific combinations of MAPK activities (e.g., ERK+JNK) can determine the ultimate cell fate, such as proliferation versus apoptosis. nih.gov

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. mdpi.commdpi.comthermofisher.com Its dysregulation is a hallmark of cancer and neurodegenerative diseases. nih.govnih.gov

Mitochondrial (Intrinsic) Pathway: The intrinsic apoptotic pathway is centered on the mitochondria. In models of cardiac ischemia-reperfusion, L-3-n-Butylphthalide was found to protect cardiomyocytes by modulating this pathway. nih.gov It increased the expression of the anti-apoptotic protein Bcl-2 while inhibiting the activation of caspase-3 and the release of cytochrome C from the mitochondria. nih.gov Similarly, other benzofuran derivatives induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins Bax and Bak, decreasing anti-apoptotic proteins Bcl-2 and Bcl-xL, and promoting the release of cytochrome c, which ultimately activates the caspase cascade (caspase-9 and -3). mdpi.com

Caspase-Dependent Apoptosis: Caspases are the executioners of apoptosis. thermofisher.com The activation of initiator caspases (like caspase-9 in the intrinsic pathway) leads to a cascade that activates executioner caspases (like caspase-3). mdpi.com Studies on benzofuran derivatives in chondrosarcoma cells confirmed that their apoptotic effect is mediated through the activation of caspase-9 and caspase-3, leading to the cleavage of substrates like poly (ADP-ribose) polymerase (PARP) and subsequent cell death. mdpi.com Some photodynamic therapies using phthalocyanine (B1677752) (a related macrocyclic compound) can induce apoptosis through the upregulation of pro-apoptotic genes like BNIP3, which can act in a caspase-independent manner by directly causing mitochondrial membrane permeabilization. mdpi.com

Table 2: Modulation of Signaling Pathways by Isobenzofuranone Analogues

| Pathway | Analogue | Cell/Animal Model | Key Mechanistic Findings | Reference |

|---|---|---|---|---|

| TLR4/NF-κB | dl-3-n-Butylphthalide | Mouse model of cerebral ischemia | Upregulated miR-21, which inhibited the TLR4/NF-κB pathway, reducing inflammation and apoptosis. | nih.gov |

| MAPK | dl-3-n-Butylphthalide | Rat model of Alzheimer's disease | Inhibited the expression of MAPK mRNA and protein, leading to reduced neuronal apoptosis. | nih.gov |

| Mitochondrial Apoptosis | L-3-n-Butylphthalide | Rat cardiomyocytes (ischemia/reperfusion) | Increased Bcl-2 expression, inhibited caspase-3 activation and cytochrome C release. | nih.gov |

| Mitochondrial/Caspase-Dependent Apoptosis | Benzofuran derivative (BL-038) | Human chondrosarcoma cells | Increased Bax/Bak, decreased Bcl-2/Bcl-xL, released cytochrome c, and activated caspase-9 and -3. | mdpi.com |

Autophagy Pathway Modulation

Autophagy is a conserved lysosomal degradation process crucial for cellular homeostasis by removing damaged organelles and protein aggregates. nih.gov The pathway can be modulated for therapeutic purposes in various diseases. nih.govnih.gov It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with lysosomes for degradation. nih.govcellsignal.com The conversion of the cytosolic protein LC3-I to the lipidated form LC3-II is a key indicator of autophagy, as LC3-II is recruited to the autophagosome membrane. cellsignal.com

While direct evidence for autophagy modulation by 1(3H)-Isobenzofuranone, 3-(2-propenyl)- is not available in the reviewed literature, studies on structurally similar phthalides suggest this as a potential mechanism of action. For instance, the related compound n-butylidenephthalide has been shown to modulate autophagy, indicating that the phthalide (B148349) scaffold can interact with this cellular pathway.

Effects on Cellular Processes in In Vitro Models (Mechanistic Focus)

The isobenzofuranone core is a privileged scaffold in medicinal chemistry, with various derivatives demonstrating significant effects on fundamental cellular processes in in vitro models.

The cell cycle is a fundamental process that governs cell proliferation, with distinct phases (G0/G1, S, G2, and M) controlled by a complex regulatory network. qmul.ac.ukmdpi.comnih.gov Analysis of the cell cycle distribution is a common method to assess the anti-proliferative effects of chemical compounds. qmul.ac.ukmissouri.edu This is often achieved by staining cellular DNA with fluorescent dyes like propidium (B1200493) iodide or DAPI and analyzing the cell population by flow cytometry. qmul.ac.ukabcam.com

Preclinical studies on C-3 functionalized isobenzofuranones have demonstrated their potential to interfere with cell cycle progression. For example, the derivative 3-(3-methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one (compound 18 in a cited study) was found to trigger apoptosis in NALM6 leukemia cells, a process intrinsically linked to cell cycle checkpoints. mdpi.com This suggests that compounds based on the isobenzofuranone scaffold can induce cell death pathways, although specific cell cycle arrest data for 1(3H)-Isobenzofuranone, 3-(2-propenyl)- is not presently available.

The investigation of antiproliferative activity against cancer cell lines is a primary method for identifying potential therapeutic agents. nih.govnih.gov The isobenzofuranone scaffold has been the basis for the synthesis of numerous compounds with cytotoxic effects. A series of C-3 functionalized isobenzofuran-1(3H)-ones were synthesized and evaluated for their antiproliferative activity against U937 (lymphoma) and K562 (myeloid leukemia) cell lines. nih.gov Several of these derivatives demonstrated significant inhibition of cell viability. cellsignal.comnih.gov For instance, certain acetylated phenolic derivatives showed potent activity, with some having IC₅₀ values in the low micromolar range against the K562 cell line. nih.gov

Another study synthesized nineteen 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones and screened them against HL-60, K562, and NALM6 leukemia cell lines. mdpi.com Twelve of these compounds displayed IC₅₀ values at or below 20 μmol·L⁻¹ against at least one cell line, with the most active compound showing an IC₅₀ of 5.24 μmol·L⁻¹ against NALM6 cells. mdpi.com These findings highlight the potential of the C-3 position for chemical modification to develop potent antiproliferative agents. mdpi.comnih.gov

Table 1: Inhibitory Effects of Selected C-3 Functionalized Isobenzofuranones on Cancer Cell Viability

\Note: The exact structures for compounds 16 and 18 from the study are complex phenolic derivatives of isobenzofuranone, not 3-allylphthalide.*

Differentiation therapy, which coaxes cancer cells to mature and stop dividing, is another important therapeutic strategy, particularly in leukemia. mdpi.com While some agents like all-trans retinoic acid (ATRA) have shown success in this area, the potential for phthalide derivatives to induce differentiation has not been extensively explored in the reviewed literature.

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them through antioxidant defense systems. mdpi.comnih.gov This stress can damage cellular components like DNA, proteins, and lipids. nih.gov Antioxidant compounds can mitigate this damage by scavenging free radicals. researchgate.netrsc.org

The phthalide class of compounds has been investigated for antioxidant properties. nih.gov A study on a series of synthesized 3-arylphthalide derivatives found that compound 5a (3-(2,4-dihydroxyphenyl)phthalide) exhibited superior antioxidant activity compared to the standard Trolox in an ABTS assay. nih.gov This activity is often linked to the ability of phenolic hydroxyl groups to donate a hydrogen atom, stabilizing the resulting radical through electron delocalization. researchgate.net While 1(3H)-Isobenzofuranone, 3-(2-propenyl)- lacks a phenolic hydroxyl group, the lactone and aromatic ring system may still contribute to some level of antioxidant activity, though this has not been explicitly demonstrated in the provided sources.

Structure-Activity Relationship (SAR) Studies in Preclinical Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying which structural features are essential for biological activity. qmul.ac.ukmdpi.com For the phthalide and isobenzofuranone class, SAR studies have provided valuable insights into the requirements for various pharmacological effects.

The substituent at the C-3 position of the isobenzofuranone ring is a critical determinant of biological activity. nih.gov Studies on a range of derivatives have shown that modifications at this position significantly influence their cytotoxic and other pharmacological effects. nih.gov For example, in the context of developmental toxicity for the broader class of phthalates, the length and branching of the side chains are key determinants of potency. nih.gov

In a study of phthalide derivatives as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, the nature of the C-3 side chain was found to be significant. The presence of a double side chain at the C-3 position resulted in lower binding and activation properties compared to compounds with a single chain. This suggests that steric bulk at this position can be detrimental to interaction with certain biological targets. Furthermore, the presence of a hydroxyl group on the benzene (B151609) ring was shown to have a positive effect on bioactivity. For thalidomide (B1683933) and its congeners, both the phthalimide (B116566) and glutarimide (B196013) rings were found to be essential for their biological effects, highlighting the strict structural requirements for activity. The 3-allyl group in 1(3H)-Isobenzofuranone, 3-(2-propenyl)- represents a single, unbranched, and unsaturated side chain, and its specific contribution to molecular interactions would need to be determined through direct experimental testing and comparison with other C-3 substituted analogs.

Design and Synthesis of SAR Probes

The exploration of the structure-activity relationships (SAR) for the isobenzofuranone scaffold is crucial for developing novel therapeutic agents. The design and synthesis of SAR probes for 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, also known as 3-allylphthalide, focus on systematic structural modifications to elucidate the chemical features essential for biological activity. Research into related isobenzofuranone derivatives provides a framework for designing these probes.

A primary strategy involves the functionalization of the C-3 position of the isobenzofuranone core, where the 2-propenyl (allyl) group is located. researchgate.net Synthetic routes are designed to introduce a variety of substituents at this position to probe the effects on potency and selectivity. One efficient method for introducing the allyl group is through a tin powder-mediated cascade condensation reaction of 2-formylbenzoic acids with allyl bromides, which proceeds under mild conditions. researchgate.net

SAR studies on related ketone-isobenzofuranone hybrids have demonstrated that the nature and position of substituents on the aromatic ring are critical for activity. nih.gov For instance, derivatives with electron-withdrawing groups (e.g., F, Cl, Br) showed promising activity in certain assays, whereas strong electron-donating groups (e.g., OH, OMe) resulted in low activity. nih.gov This suggests that probes for 1(3H)-Isobenzofuranone, 3-(2-propenyl)- should include variations on the benzene ring to explore electronic and steric effects.

The synthesis of these probes often involves multi-step reaction sequences, including condensation, aromatization, and acetylation reactions, allowing for the creation of a library of C-3 functionalized analogs. researchgate.net The identity and purity of these synthesized compounds are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. researchgate.net By evaluating the biological activity of these systematically modified compounds, researchers can build a comprehensive SAR model to guide the design of more potent and specific derivatives.

Preclinical Pharmacokinetic and Metabolic Fate of Isobenzofuranone, 3-(2-propenyl)-

Understanding the preclinical pharmacokinetic and metabolic profile of a compound is a critical step in drug development. This involves characterizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties to predict its behavior in living systems.

Absorption, Distribution, Metabolism, Excretion (ADME) in In Vitro and Animal Models

Preclinical ADME studies for a compound like 1(3H)-Isobenzofuranone, 3-(2-propenyl)- are conducted using a combination of in vitro and in vivo models to predict its pharmacokinetic properties in humans. nih.gov

In vitro studies often utilize liver preparations, such as liver slices or microsomes, from various species including mice, rats, monkeys, and humans. nih.gov These systems help to assess the primary metabolic pathways and potential species differences in metabolism. nih.gov For example, incubating the compound with liver slices allows for the identification of major metabolic routes like glucuronidation. nih.gov

In vivo studies are typically performed in animal models, most commonly rats, to investigate the complete ADME profile. nih.gov After administration of the compound, biological samples such as plasma, urine, bile, and feces are collected over time. nih.gov Analysis of these samples by methods like high-performance liquid chromatography-radiochromatography helps to quantify the parent compound and its metabolites, providing insights into the rates of absorption, the extent of distribution into tissues, the pathways of metabolism, and the routes of excretion. nih.gov This comprehensive characterization is essential for understanding the compound's disposition in the body. nih.gov

Table 1: Typical Parameters Evaluated in Preclinical ADME Studies

| Parameter | Description | In Vitro/In Vivo Model |

|---|---|---|

| Absorption | The process by which the compound enters the bloodstream. | In vivo: Oral or intravenous administration in animal models. |

| Distribution | The reversible transfer of a compound from the bloodstream to various tissues of the body. | In vivo: Analysis of compound concentration in plasma and tissues. |

| Metabolism | The chemical modification of a compound by enzymes, primarily in the liver. | In vitro: Liver slices, microsomes. In vivo: Analysis of metabolites in plasma, urine, and bile. |

| Excretion | The removal of the compound and its metabolites from the body. | In vivo: Collection and analysis of urine, feces, and bile. |

Cytochrome P450 Metabolism Investigations

The cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, plays a central role in the metabolism of most drugs and other foreign compounds (xenobiotics). wikipedia.org Investigating the interaction of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- with CYP enzymes is essential to identify which specific isoforms are responsible for its biotransformation and to anticipate potential drug-drug interactions. nih.gov

The investigation typically begins with in vitro screening using a panel of recombinant human CYP enzymes. The compound is incubated with individual enzymes (e.g., CYP3A4, CYP2D6, CYP1A2) to determine which ones catalyze its metabolism. nih.gov CYP3A4 is particularly significant as it is the most abundant P450 in the human liver and is responsible for the metabolism of a vast number of drugs. wikipedia.orgnih.gov

Further studies involve using chemical inhibitors that are specific to certain CYP isoforms. nih.gov For example, ketoconazole (B1673606) is a potent inhibitor of CYP3A4. nih.govnih.gov If the metabolism of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- is significantly reduced in the presence of ketoconazole, it provides strong evidence for the involvement of CYP3A4. mdpi.com These reaction phenotyping studies are crucial for predicting how the compound might interact with other co-administered drugs that are also metabolized by or inhibit the same enzymes. nih.gov Potential metabolic reactions catalyzed by CYP enzymes on the 1(3H)-Isobenzofuranone, 3-(2-propenyl)- structure include hydroxylation of the aromatic ring and oxidation or epoxidation of the allyl side chain. wikipedia.org

Table 2: Common Cytochrome P450 Isoforms and Their Specific Inhibitors

| CYP Isoform | Specific Inhibitor |

|---|---|

| CYP1A2 | Furafylline, α-Naphthoflavone |

| CYP2C9 | Sulfaphenazole |

| CYP2C19 | Ticlopidine |

| CYP2D6 | Quinidine |

| CYP3A4 | Ketoconazole, Itraconazole |

Metabolite Identification and Characterization in Preclinical Samples

Identifying and characterizing the metabolites of a drug candidate is a fundamental aspect of preclinical development, as metabolites can contribute to the compound's efficacy, toxicity, or drug-drug interactions. nih.gov The process involves analyzing biological samples from in vivo animal studies and in vitro metabolism assays to determine the chemical structures of the metabolic products. researchgate.net

For 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, the expected metabolic transformations fall into Phase I and Phase II reactions. researchgate.net

Phase I Reactions: These are functionalization reactions that introduce or expose a polar group. For this compound, likely Phase I pathways include:

Oxidation of the 2-propenyl (allyl) side chain to form an epoxide, a diol, or a carboxylic acid.

Hydroxylation of the aromatic benzene ring.

Hydrolysis of the lactone (ester) ring to open it into a carboxylic acid.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite. A common Phase II pathway is glucuronidation, where glucuronic acid is attached to hydroxyl or carboxyl groups. nih.gov The acyl glucuronide of the parent compound, if the lactone ring opens, could be a potential metabolite. nih.gov

The primary analytical technique used for metabolite identification is liquid chromatography combined with high-resolution mass spectrometry (LC-HRMS). researchgate.net This powerful tool allows for the separation of metabolites from the parent compound and provides accurate mass measurements, which are used to deduce the elemental composition and propose chemical structures for the metabolites. nih.govresearchgate.net

Table 3: Potential Metabolites of 1(3H)-Isobenzofuranone, 3-(2-propenyl)-

| Metabolic Pathway | Potential Metabolite Structure | Phase of Metabolism |

|---|---|---|

| Allyl Chain Oxidation | Epoxide or Diol on the propenyl group | Phase I |

| Aromatic Hydroxylation | Hydroxyl group added to the benzene ring | Phase I |

| Lactone Hydrolysis | Ring-opened carboxylic acid | Phase I |

| Glucuronidation | Glucuronide conjugate of a hydroxylated metabolite or the ring-opened carboxylic acid | Phase II |

Advanced Analytical and Spectroscopic Characterization of 1 3h Isobenzofuranone, 3 2 Propenyl in Complex Matrices

Chromatographic Method Development for Complex Sample Analysis

The separation and detection of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- from complex mixtures, such as natural product extracts or synthetic reaction media, rely heavily on chromatographic techniques. The choice of method is dictated by the sample matrix, the concentration of the analyte, and the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of moderately polar compounds like 1(3H)-Isobenzofuranone, 3-(2-propenyl)-. Method development for this analyte typically involves a reverse-phase approach.

A standard HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is essential for efficiently eluting the target compound while separating it from other matrix components with varying polarities. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the chromophore of the isobenzofuranone ring system.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | DAD at 225 nm and 275 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, being amenable to volatilization, is well-suited for GC-MS analysis. This technique is frequently employed for the identification of this compound in essential oils and other plant extracts.

In a typical GC-MS analysis, the compound is separated on a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. The separated components are then introduced into the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. The molecular ion peak (M+) for 1(3H)-Isobenzofuranone, 3-(2-propenyl)- would be expected at an m/z of 174, corresponding to its molecular weight.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

For high-throughput analysis and enhanced sensitivity, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is the method of choice. UHPLC systems use columns with smaller particle sizes (<2 µm), allowing for faster separations and higher resolution compared to traditional HPLC.

When coupled with a tandem mass spectrometer (MS/MS), this technique offers exceptional selectivity and sensitivity for quantifying 1(3H)-Isobenzofuranone, 3-(2-propenyl)- in highly complex matrices. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]+ at m/z 175) is selected and fragmented to produce characteristic product ions. The monitoring of these specific transitions significantly reduces background noise and improves the limit of detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1(3H)-Isobenzofuranone, 3-(2-propenyl)-. Both 1D and 2D NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Based on its structure, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the methine proton at the 3-position, and the protons of the allyl group. Similarly, the ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon, the aromatic carbons, the chiral center at C3, and the carbons of the allyl substituent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170 |

| Aromatic CH | 7.2-7.8 | 120-135 |

| C3-H | ~5.5 | ~78 |

| Allyl CH₂ | ~2.6 | ~40 |

| Allyl CH | ~5.8 | ~132 |

| Allyl =CH₂ | ~5.2 | ~118 |

2D-NMR Techniques (COSY, HSQC, HMBC)

To confirm the structural assignment and resolve any ambiguities, a suite of 2D-NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. For 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, COSY would show correlations between the C3-H proton and the adjacent protons of the allyl group's methylene (B1212753) (-CH₂-), as well as couplings within the allyl group itself (between the -CH₂- and =CH- protons, and between the =CH- and =CH₂ protons).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the C3-H proton would show a cross-peak with the C3 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is used to identify longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is invaluable for piecing together the molecular structure. For example, the C3-H proton would show a correlation to the carbonyl carbon and the carbons of the aromatic ring, confirming the attachment of the lactone ring to the allyl group at the C3 position.

Solid-State NMR Applications

While less common for a molecule of this type compared to solution-state NMR, solid-state NMR (ssNMR) could provide valuable information, particularly if the compound can be obtained in a crystalline or polymorphic form. ssNMR can be used to study the conformation and packing of the molecules in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. This could reveal subtle differences in the chemical environment of the atoms in different crystalline forms, which is not observable in solution where molecules are tumbling rapidly.

Mass Spectrometry for Metabolomics and Proteomics Research

Mass spectrometry (MS) serves as a cornerstone analytical technique in both metabolomics and proteomics, enabling the large-scale identification and quantification of small molecules and proteins within complex biological samples. nih.govacs.org In the context of analyzing 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, also known as 3-allylisobenzofuranone, MS-based 'omics' approaches are indispensable for elucidating its metabolic fate, distribution, and potential interactions with endogenous proteins. The application of liquid chromatography coupled with mass spectrometry (LC-MS) is particularly relevant for the analysis of phthalides in complex mixtures, such as herbal extracts. nih.gov

In metabolomics, untargeted LC-MS workflows can be employed to screen for the presence of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- and its potential metabolites in biological fluids or tissue extracts. By comparing the metabolic profiles of samples exposed to the compound with control samples, researchers can identify new metabolic products based on their mass-to-charge ratio (m/z) and retention time. nih.gov Targeted approaches can then be developed for precise quantification of the parent compound and its key metabolites.

In proteomics, mass spectrometry can help identify protein targets that may be covalently or non-covalently modified by 1(3H)-Isobenzofuranone, 3-(2-propenyl)- or its derivatives. nih.gov Techniques like activity-based protein profiling (ABPP) could potentially utilize a chemically modified version of the compound to "fish out" interacting proteins from a complex proteome for subsequent identification by MS. Such studies are critical for understanding the compound's mechanism of action at a molecular level.

A study on the analysis of phthalides from the rhizome of Ligusticum chuanxiong successfully used high-performance liquid chromatography (HPLC) interfaced with atmospheric pressure chemical ionization (APCI)-mass spectrometry to identify six different phthalides unambiguously and confirm ten others. nih.gov This demonstrates the suitability of LC-MS methods for characterizing the isobenzofuranone core structure in intricate biological matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of compounds like 1(3H)-Isobenzofuranone, 3-(2-propenyl)- in complex samples. Unlike nominal mass instruments, HRMS analyzers (e.g., Orbitrap, TOF, FT-ICR) provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). youtube.com This level of accuracy allows for the determination of the elemental composition of a detected ion, significantly increasing confidence in its identification. youtube.com

For 1(3H)-Isobenzofuranone, 3-(2-propenyl)- (C₁₁H₁₀O₂), the theoretical exact mass of its protonated molecule [M+H]⁺ is 175.0754. An HRMS instrument can measure this ion with high precision, allowing it to be distinguished from other ions that might have the same nominal mass but a different elemental formula.

Furthermore, HRMS coupled with tandem MS (MS/MS) provides structural information through characteristic fragmentation patterns. The fragmentation of the isobenzofuranone core often involves specific cleavages. For 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, key fragmentation pathways would likely include the neutral loss of characteristic parts of the molecule. Common fragmentation patterns for carbonyl compounds include alpha-cleavage and McLafferty rearrangements. libretexts.orglibretexts.org Based on the structure and fragmentation patterns of related furanones and phthalides, a proposed fragmentation for this compound is detailed in the table below. nih.govimreblank.ch

| Proposed Fragment Ion | Proposed Neutral Loss | Theoretical m/z (C₁₁H₁₁O₂⁺) | Description |

|---|---|---|---|

| [C₁₁H₁₀O₂ + H]⁺ | - | 175.0754 | Protonated molecular ion |

| [C₈H₅O₂]⁺ | C₃H₆ | 133.0284 | Loss of the allyl group (propene) |

| [C₇H₅O]⁺ | CO, C₃H₆ | 105.0335 | Loss of carbon monoxide from the [M-C₃H₆+H]⁺ fragment |

| [C₈H₇O]⁺ | CO₂ | 119.0491 | Loss of carbon dioxide (decarboxylation) from the lactone ring |

Isotope Labeling Strategies

Isotope labeling is the gold standard for quantitative analysis in mass spectrometry, as it minimizes variability introduced during sample preparation and analysis. nih.govwikipedia.org This strategy involves using a version of the analyte where one or more atoms have been replaced by their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N). acs.orgwikipedia.org For the analysis of 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, a synthesized, isotopically labeled version would serve as an ideal internal standard for quantification in metabolomics studies. youtube.com

When a known amount of the labeled standard is spiked into a biological sample, it co-elutes with the endogenous, unlabeled (light) compound. Because the light and heavy versions have virtually identical chemical properties but different masses, they can be distinguished by the mass spectrometer. nih.gov The ratio of the signal intensity of the endogenous analyte to the labeled standard allows for precise and accurate quantification, correcting for any sample loss or matrix-induced ion suppression. acs.org

For a molecule like 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, several labeling strategies could be envisioned. For example, replacing the ten hydrogen atoms with deuterium (B1214612) (²H) would result in a mass shift of approximately 10 Da. Alternatively, uniform labeling with ¹³C would replace all eleven carbon atoms, leading to an 11 Da mass increase. youtube.com

| Labeling Scheme | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Δ Da) |

|---|---|---|---|

| Unlabeled | C₁₁H₁₀O₂ | 174.0681 | - |

| Allyl-d₅ | C₁₁H₅D₅O₂ | 179.1000 | +5.0319 |

| Benzene (B151609) Ring-d₄ | C₁₁H₆D₄O₂ | 178.0937 | +4.0255 |

| Uniform ¹³C | ¹³C₁₁H₁₀O₂ | 185.0016 | +11.0335 |

Advanced Spectroscopic Techniques for Interaction Studies (e.g., UV-Vis, Circular Dichroism)

Beyond mass spectrometry, advanced spectroscopic techniques like UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are vital for characterizing the electronic properties of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- and its interactions with biological macromolecules. libretexts.org

UV-Vis Spectroscopy: The isobenzofuranone core contains a benzene ring fused to a lactone, which constitutes a conjugated π-electron system. youtube.com This structure is expected to absorb light in the UV region. Studies on related 3-substituted isobenzofuranone derivatives have shown characteristic absorption maxima (λmax) that are influenced by the nature of the substituent and the solvent. arabjchem.org For 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, the allyl group may have a minor electronic effect, but the primary absorption would be due to the π → π* transitions within the aromatic phthalide (B148349) chromophore. UV-Vis spectroscopy can be used to monitor interactions with macromolecules; a shift in the λmax or a change in molar absorptivity upon addition of a protein or DNA can indicate binding and provide insights into the binding constant. arabjchem.org

Circular Dichroism (CD) Spectroscopy: The 3-position of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- is a stereocenter, meaning the compound exists as a pair of enantiomers ((R) and (S)). These chiral molecules are optically active and will interact differently with left- and right-circularly polarized light. libretexts.org CD spectroscopy measures this differential absorption and is an exceptionally powerful tool for studying chiral molecules like lactones. acs.orgacs.org

The CD spectrum provides information about the absolute configuration of the molecule. Furthermore, CD is highly sensitive to the secondary structure of proteins (e.g., α-helix, β-sheet content). mdpi.com Therefore, it is an excellent technique for interaction studies. By monitoring the CD spectrum of a target protein upon titration with 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, one can observe changes in the protein's conformation, indicating a binding event. A study on benzofuran (B130515) derivatives demonstrated their ability to alter the secondary structure of bovine serum albumin (BSA), confirming that such heterocyclic compounds can bind and induce conformational changes in proteins. mdpi.com This approach allows for the investigation of how the compound might modulate protein function through structural alterations.

| Technique | Information Gained | Application to 1(3H)-Isobenzofuranone, 3-(2-propenyl)- |

|---|---|---|

| UV-Vis Spectroscopy | Electronic transitions (π → π*), conjugation | Confirmation of the chromophore structure; monitoring binding interactions with proteins/DNA via spectral shifts. |

| Circular Dichroism (CD) | Stereochemistry, secondary structure of macromolecules | Determination of absolute configuration of the chiral center; studying induced conformational changes in target proteins upon binding. mdpi.com |

Computational and Theoretical Investigations of 1 3h Isobenzofuranone, 3 2 Propenyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These calculations can predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like isobenzofuranone derivatives. In DFT studies, the choice of a functional and a basis set is crucial for obtaining reliable results.

For isobenzofuranone derivatives and similar structures, studies frequently employ hybrid functionals such as B3LYP or functionals like GGA-PBE. nih.govresearchgate.netarabjchem.orgmdpi.com These are typically paired with Pople-style basis sets like 6-31G(d,p) or 6-311G(d,p), or correlation-consistent basis sets like cc-pVQZ, to calculate optimized geometries, vibrational frequencies, and various electronic parameters. researchgate.netarabjchem.orgmdpi.com For instance, DFT calculations have been successfully used to study the structure of 3-substituted phthalide (B148349) derivatives, where the theoretical results for molecular geometries showed good agreement with experimental data from X-ray crystallography. researchgate.net These studies confirm the pseudo-planar geometry of the core isobenzofuranone structure and can detail how substituents affect its electronic properties. nih.gov

Table 1: Examples of DFT Methodologies Used in Studies of Isobenzofuranone Derivatives

| Study Subject | Functional | Basis Set | Purpose of Calculation |

| 2-Phenylbenzofuran Derivatives | GGA-PBE | 6-31G(d,p) | Calculation of molecular geometry, NLO properties, and reactivity descriptors. |

| 3-((5-methyl-2-thiazolylamino)phthalide) | B3LYP | 6-311G(d,p) | Optimization of geometry and calculation of vibrational frequencies. researchgate.net |

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one | B3LYP | 6-311G(d,p) | Investigation of structural and electronic properties. arabjchem.org |

| Allyl Mercaptan (related allyl compound) | B3LYP | cc-pVQZ | Comparative analysis of chemical reactivity. mdpi.com |

| 1,3-Diphenylisobenzofuran | cam-B3LYP / ωB97X-D | 6-311+G(2d,p) | Calculation of absorption/emission wavelengths and photophysical properties. mdpi.com |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. beilstein-journals.orgnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. beilstein-journals.org Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. nih.gov DFT calculations are commonly used to determine the energies of these orbitals. beilstein-journals.orgnih.gov For isobenzofuran (B1246724) derivatives, FMO analysis shows that both HOMO and LUMO electron densities are often spread across the entire π-system of the molecule. nih.gov The nature and position of substituents on the isobenzofuranone ring can significantly alter the HOMO and LUMO energy levels and, consequently, the molecule's electronic properties and reactivity. nih.gov

Table 2: Illustrative Frontier Orbital Energies for Isobenzofuran-Related Structures

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Isobenzofuran (Parent) | B3YLP/6-311+G(d,p) | -5.99 | -0.95 | 5.04 |

| 1,3-Diphenylisobenzofuran | B3YLP/6-311+G(d,p) | -5.33 | -1.74 | 3.59 |

| 1,3-Dimesitylisobenzofuran | B3YLP/6-311+G(d,p) | -5.55 | -1.47 | 4.08 |

Note: Data is illustrative for the isobenzofuran core and its derivatives, as reported in theoretical studies. beilstein-journals.orgnih.gov The exact values for 3-allylphthalide would require specific calculation.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net It is widely used in drug discovery to screen libraries of compounds against a specific protein target and to understand the molecular basis of ligand-protein interactions. nih.govnih.gov

Virtual screening involves computationally docking a large number of compounds into the binding site of a target protein to identify potential "hits" that are likely to bind. This process can help in identifying potential biological targets for a given compound. For the isobenzofuranone class of molecules, related compounds like DL-3-n-butylphthalide (NBP) have been subjected to computational studies to predict their protein targets. amegroups.orgnih.gov